Trt-L-Lys(Fmoc)-OH chemical structure and properties
Trt-L-Lys(Fmoc)-OH chemical structure and properties
An In-Depth Technical Guide to Nα-Fmoc-Nε-Trt-L-lysine: A Cornerstone for Advanced Peptide Synthesis
Authored by: A Senior Application Scientist
Foreword: In the intricate field of peptide chemistry, the success of a synthesis hinges on a strategic and nuanced approach to protecting group chemistry. Among the repertoire of available building blocks, Nα-(9-Fluorenylmethoxycarbonyl)-Nε-trityl-L-lysine, commonly referred to as Trt-L-Lys(Fmoc)-OH, stands out as a critical component for the synthesis of complex peptides. Its unique combination of a base-labile α-amino protecting group and an acid-labile side-chain protecting group offers a robust framework for solid-phase peptide synthesis (SPPS). This guide provides an in-depth examination of the chemical properties, strategic applications, and field-proven protocols for the effective utilization of Trt-L-Lys(Fmoc)-OH, tailored for researchers, chemists, and professionals in drug development.
Foundational Understanding: Chemical Identity and Properties
Trt-L-Lys(Fmoc)-OH is a derivative of the essential amino acid L-lysine, where the two reactive amine functionalities are masked with distinct protecting groups. This dual protection is fundamental to its role in the stepwise, controlled assembly of peptide chains.
Chemical Structure and Core Attributes
The structure of Trt-L-Lys(Fmoc)-OH features:
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An L-lysine backbone , providing the chiral scaffold.
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A Fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino (Nα) terminus. This group is stable under acidic conditions but is readily removed by mild bases, a cornerstone of the widely used Fmoc-SPPS strategy.[1]
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A Trityl (Trt) group protecting the ε-amino (Nε) group of the lysine side chain. The trityl group is a bulky, acid-labile protecting group, which is stable to the basic conditions used for Fmoc removal.[2][3]
Below is a visualization of the molecular architecture.
Caption: Chemical structure of Trt-L-Lys(Fmoc)-OH.
Physicochemical Data Summary
Quantitative data for Trt-L-Lys(Fmoc)-OH is crucial for experimental design, including molar calculations for synthesis protocols.
| Property | Value | Source(s) |
| IUPAC Name | N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-trityl-L-lysine | [4] |
| Synonyms | Fmoc-Lys(Trt)-OH, N-α-Fmoc-N-ε-trityl-L-lysine | [4][5] |
| CAS Number | 111061-54-2 | [4] |
| Molecular Formula | C₄₀H₃₈N₂O₄ | [4][6] |
| Molecular Weight | 610.74 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [6] |
| Purity | Typically ≥98% (HPLC) | [6] |
| Solubility | Soluble in Dimethylformamide (DMF) | |
| Storage | 2-8 °C, desiccated | [6] |
The Strategic Role of Protecting Groups in SPPS
The choice of protecting groups is a defining factor in peptide synthesis. The Fmoc/Trt combination on a lysine residue exemplifies a well-thought-out strategy to ensure the integrity of the growing peptide chain.
The Nα-Fmoc Group: A Base-Labile Gatekeeper
The Fmoc group is the cornerstone of modern orthogonal SPPS.[1] Its primary function is to temporarily block the α-amino group, preventing self-polymerization and directing the coupling reaction to the desired N-terminus of the resin-bound peptide.
Causality of Choice : The key advantage of the Fmoc group is its lability under mild basic conditions, typically a 20-50% solution of piperidine in DMF.[7] This deprotection condition is orthogonal to the acid-labile conditions required to cleave most side-chain protecting groups and the peptide from the resin support. This orthogonality is critical for synthesizing complex peptides with sensitive residues.[8] The deprotection by-product, dibenzofulvene, can be monitored by UV spectroscopy, allowing for real-time tracking of the reaction's completion.[9]
Deprotection Mechanism Workflow:
Caption: Trityl group deprotection workflow.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with clear checkpoints and explanations for each step. They represent a standard workflow for incorporating Trt-L-Lys(Fmoc)-OH into a peptide sequence using manual or automated SPPS.
Protocol: Standard Coupling of Trt-L-Lys(Fmoc)-OH
This protocol details the incorporation of Trt-L-Lys(Fmoc)-OH onto a resin-bound peptide with a free N-terminal amine.
Prerequisites:
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Resin-bound peptide chain post-Fmoc deprotection and thorough washing.
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High-quality, amine-free DMF.
Methodology:
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Activation Solution Preparation:
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In a separate vessel, dissolve Trt-L-Lys(Fmoc)-OH (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU/HATU (3-5 eq.) in DMF.
-
Add a tertiary base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 eq.).
-
Causality: The coupling agent converts the carboxylic acid of the Fmoc-amino acid into a highly reactive ester. DIPEA acts as a non-nucleophilic base to facilitate this activation and neutralize any protonated species. [10]2. Pre-activation:
-
Allow the activation solution to stand for 2-5 minutes. A color change (typically to yellow with HBTU) indicates the formation of the active ester.
-
Trustworthiness: Pre-activation ensures that the coupling reaction begins immediately upon addition to the resin, maximizing efficiency and minimizing potential side reactions like racemization.
-
-
Coupling Reaction:
-
Add the pre-activated solution to the vessel containing the swelled and washed peptide-resin.
-
Agitate the mixture via shaking, bubbling nitrogen, or mechanical stirring for 1-2 hours at room temperature.
-
-
Monitoring and Validation:
-
Take a small sample of the resin beads, wash them thoroughly, and perform a qualitative ninhydrin (Kaiser) test.
-
A negative result (beads remain colorless or yellow) indicates the successful consumption of all free primary amines, signifying a complete coupling reaction. A positive result (blue/purple beads) indicates incomplete coupling, requiring a second coupling step.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and then Dichloromethane (DCM) (3-5 times) to remove excess reagents and by-products. The resin is now ready for the next Fmoc deprotection step.
-
Protocol: Final Cleavage and Global Deprotection
This protocol describes the simultaneous cleavage of the peptide from the resin and the removal of the Trt side-chain protecting group.
Prerequisites:
-
Fully synthesized, N-terminally deprotected or protected peptide-resin, thoroughly washed and dried.
Methodology:
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) .
-
Causality: TFA is the strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups like Trt and Boc. [2][11]Triisopropylsilane (TIPS) is a scavenger that traps the highly reactive trityl carbocations released during deprotection, preventing them from re-attaching to sensitive residues like tryptophan or methionine. [7]Water assists in the cleavage process.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the peptide-resin (typically 10 mL per gram of resin) in a suitable reaction vessel.
-
Agitate gently at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Concentrate the TFA solution slightly under a stream of nitrogen.
-
Add the concentrated solution dropwise into a large volume of cold (0 °C) diethyl ether with vigorous stirring. The peptide will precipitate as a white solid.
-
Trustworthiness: Precipitation in cold ether is a standard and effective method for separating the soluble peptide from the highly soluble protecting group fragments and scavengers.
-
-
Purification and Validation:
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide under vacuum.
-
Validate the final product using HPLC to assess purity and Mass Spectrometry to confirm the correct molecular weight, ensuring complete removal of both Fmoc (if present) and Trt groups.
-
Applications in Research and Drug Development
The use of Trt-L-Lys(Fmoc)-OH is integral to several advanced applications:
-
Synthesis of Therapeutic Peptides: Many peptide-based drugs require lysine residues for solubility, receptor binding, or as a point of attachment for other molecules. Trt-L-Lys(Fmoc)-OH is a reliable building block for their synthesis. [6][12]* Development of Branched and Dendrimeric Peptides: The lysine side chain can be used as an anchor point for building branched peptide structures, such as multiple antigenic peptides (MAPs) for vaccine development. * Peptide Conjugation: After deprotection, the lysine side-chain amine is a common site for conjugation to other molecules, such as fluorescent dyes, polyethylene glycol (PEG), or cytotoxic drugs for targeted delivery. [13]
Conclusion
Nα-Fmoc-Nε-Trt-L-lysine is more than just a protected amino acid; it is a tool that offers precision, reliability, and strategic flexibility in the demanding process of peptide synthesis. A thorough understanding of its chemical properties and the causality behind the protocols for its use empowers researchers to tackle the synthesis of increasingly complex and therapeutically relevant peptides. By adhering to validated, systematic workflows, scientists can leverage the full potential of this essential building block, ensuring the integrity and purity of their final products and accelerating the pace of discovery in peptide science and drug development.
References
-
Iris Biotech GmbH. Understanding Fmoc-Lys(Alloc)-OH: Properties and Applications in Research. [Link]
-
Aapptec Peptides. Fmoc-Lys(Trt)-OH [111061-54-2]. [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
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AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
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Nowick, J. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
- Google Patents.
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PubChem, National Institutes of Health. Fmoc-Lys(Boc)-OH. [Link]
-
Aletras, A., et al. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. International Journal of Peptide and Protein Research, 45(5), 488-96. [Link]
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Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
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Organic Chemistry Help. Trityl Protection. [Link]
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Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
-
El-Faham, A., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. [Link]
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Organic Chemistry Portal. Tritylamines. [Link]
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Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]
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Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
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